molecular formula C24H32NaO4 B586368 Drospirenone Acid Sodium Salt CAS No. 1393356-37-0

Drospirenone Acid Sodium Salt

货号: B586368
CAS 编号: 1393356-37-0
分子量: 407.506
InChI 键: VFGQSXFVMIAZCL-LCFPDAFPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Drospirenone Acid Sodium Salt is a synthetic steroidal compound derived from drospirenone, which is commonly used in oral contraceptives. Drospirenone itself is a progestin and antiandrogen medication, often combined with estrogens like ethinylestradiol for birth control and hormone therapy . This compound is a derivative that has been modified to enhance its solubility and stability for various applications.

化学反应分析

Drospirenone Acid Sodium Salt undergoes various chemical reactions, including:

Common reagents used in these reactions include trichloroisocyanuric acid, dichloroisocyanuric acid, and sodium salt dihydrates . The major products formed from these reactions are intermediates that lead to the final this compound.

科学研究应用

Drospirenone Acid Sodium Salt has a wide range of scientific research applications:

作用机制

Drospirenone Acid Sodium Salt exerts its effects primarily by acting as a progestin and antiandrogen. It binds to progesterone receptors, mimicking the effects of natural progesterone . Additionally, it has antimineralocorticoid activity, blocking aldosterone receptors, which increases sodium and water excretion . This dual action makes it effective in preventing ovulation and managing hormonal imbalances.

相似化合物的比较

Drospirenone Acid Sodium Salt is unique compared to other similar compounds due to its specific chemical structure and dual activity. Similar compounds include:

This compound stands out due to its enhanced solubility and stability, making it a valuable compound in both research and pharmaceutical applications.

生物活性

Drospirenone Acid Sodium Salt, commonly referred to as Drospirenone (DRSP), is a synthetic progestin with notable biological activities, particularly in the realms of reproductive health and hormonal regulation. This article explores its mechanisms of action, pharmacological effects, clinical applications, and relevant research findings.

Target Receptors

Drospirenone primarily interacts with:

  • Progesterone Receptor (PR) : Acts as an agonist, mimicking the effects of natural progesterone.
  • Mineralocorticoid Receptor (MR) : Functions as an antagonist, providing anti-mineralocorticoid activity.
  • Androgen Receptor (AR) : Also acts as an antagonist, contributing to its antiandrogenic properties.

Biochemical Pathways

Drospirenone's action influences several biochemical pathways:

  • Sodium and Water Homeostasis : By blocking aldosterone at the MR, it promotes natriuresis (sodium excretion) and diuresis (increased urine production), which helps in managing conditions like hypertension and edema.
  • Hormonal Regulation : It inhibits the secretion of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to suppressed ovarian function and ovulation .

Pharmacokinetics

Drospirenone exhibits a bioavailability of approximately 66–85% , with high protein binding primarily to albumin. It is metabolized into inactive metabolites, including drospirenone acid and 4,5-dihydro-drospirenone-3-sulfate. The pharmacokinetic profile indicates that its effects can vary based on dosage and co-administration with other drugs .

Clinical Applications

Drospirenone is widely used in various clinical settings:

  • Contraception :
    • A study involving 1027 women using a combination of 3 mg DRSP and 20 μg ethinyl estradiol reported a Pearl index of 1.41 pregnancies per 100 women-years , indicating effective contraceptive efficacy .
    • A separate trial with a DRSP-only regimen demonstrated a Pearl index of 0.51 , suggesting comparable efficacy to traditional combined oral contraceptives .
  • Treatment of Polycystic Ovary Syndrome (PCOS) :
    • In a pilot study involving hirsute women with PCOS, treatment with DRSP resulted in significant improvements in hirsutism scores and hormonal profiles after 12 cycles .
  • Management of Premenstrual Syndrome (PMS) :
    • Studies indicate that DRSP can alleviate both emotional and physical symptoms associated with PMS, enhancing quality of life for affected women .

Case Studies

  • Hirsutism in PCOS : A clinical trial showed that after 12 cycles of treatment with DRSP, patients experienced significant reductions in testosterone levels and improvements in hirsutism scores .
  • Long-term Efficacy : A multicenter study over 13 cycles found that unscheduled bleeding decreased significantly from 49.1% in Cycle 1 to 22.8% by Cycle 13, indicating improved cycle control over time .

Data Table: Pharmacokinetic Comparison

Variable4 mg DRSP0.02 mg EE/3 mg DRSPRatio (4 mg vs EE/DRSP)
AUC (0–24 h) (ng × h/mL)543.5442.0123.0%
C max (ng/mL)27.337.572.7%
t max (h)3.51.7
AUC (t,ss) (ng × h/mL)1066.81394.576.5%
C max,ss (ng/mL)41.061.466.8%

This table illustrates the pharmacokinetic differences between DRSP alone and when combined with ethinyl estradiol (EE), highlighting the impact on drug absorption and peak concentrations .

属性

CAS 编号

1393356-37-0

分子式

C24H32NaO4

分子量

407.506

InChI

InChI=1S/C24H32O4.Na/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1

InChI 键

VFGQSXFVMIAZCL-LCFPDAFPSA-N

SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[Na]

同义词

[6R-(6α,7α,8β,9α,10β,13β,14α,15β,16β,17β)]-2,3,6,7,8,9,10,11,12,13,14,15,16,17,20,21-Hexadecahydro-17-hydroxy-10,13-dimethyl-3-oxo-1H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17-propanoic Acid Sodium Salt

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。